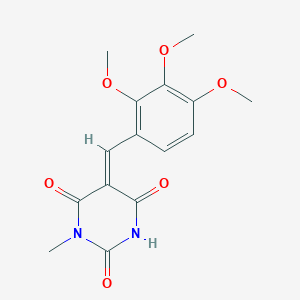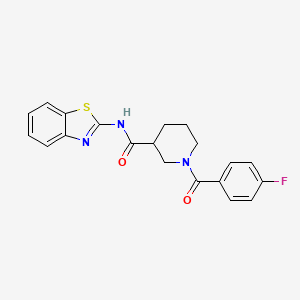
1-methyl-5-(2,3,4-trimethoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione
Overview
Description
This compound is a pyrimidine derivative, a class of compounds known for their significance in various biological and chemical contexts.
Synthesis Analysis
The synthesis of related pyrimidine derivatives often involves multistep processes. For example, the synthesis of 2,4-diamino-5-(3,4,5-trimethoxybenzyl)pyrimidine, a closely related compound, involves condensation reactions and can be enriched with specific isotopes for detailed study (Smal, Cheung, & Davies, 1986).
Molecular Structure Analysis
The molecular structure of pyrimidine derivatives has been extensively studied, often using methods like X-ray crystallography and spectroscopic techniques. These studies help understand the compound's conformation and its interactions at the molecular level (Lahmidi et al., 2019).
Chemical Reactions and Properties
Pyrimidine derivatives engage in various chemical reactions, reflecting their versatility in synthetic and medicinal chemistry. They are known to form complexes with metals, participate in hydrogen bonding, and exhibit specific reactivity based on their functional groups (Tella & Obaleye, 2011).
Physical Properties Analysis
The physical properties of such compounds, including solubility, melting point, and crystalline structure, are crucial for their application in various fields. These properties are often determined using techniques like differential scanning calorimetry and thermogravimetric analysis (Hajibeygi, Faghihi, & Shabanian, 2011).
Chemical Properties Analysis
The chemical properties, such as reactivity, stability, and interactions with other molecules, are key to understanding the compound's potential uses. These properties can be elucidated through various chemical analyses and reactions (Ryzhkova et al., 2023).
Scientific Research Applications
Synthesis and Potential Bioactivity
Development of Antibacterial Agents : A novel route to synthesize 2,4-diamino-5-(4-hydroxybenzyl)pyrimidines has been developed, involving the condensation of 2,4-diamino-5-(hydroxymethyl)pyrimidine with phenols in an acidic medium. This method yielded various derivatives, including 2,4-diamino-5-(2,3,4-trimethoxybenzyl)pyrimidine, a trimethoprim isomer with low antibacterial activity. This highlights the potential of such compounds in the development of new antibacterial agents (Stuart et al., 1983).
Antitumor Activity : The synthesis of 2,4-diamino-6-(2,5-dimethoxybenzyl)-5-methylpyrido[2,3-d]pyrimidine by a route that has general applicability to the preparation of many 6-(substituted benzyl)-5-methylpyrido[2,3-d]pyrimidines is described. This compound, BW301U, is a potent lipid-soluble inhibitor of mammalian dihydrofolate reductase and has shown significant activity against the Walker 256 carcinosarcoma in rats, indicating its potential in antitumor therapy (Grivsky et al., 1980).
Synthetic Routes for Analogues : The synthesis of trimethoprim and its analogues, including routes that involve C-alkylation of pyrimidines with Mannich bases, demonstrates the chemical flexibility and potential for creating bioactive derivatives of the parent compound. These synthetic routes could lead to new molecules with enhanced biological properties (Roth, Strelitz, & Rauckman, 1980).
properties
IUPAC Name |
(5E)-1-methyl-5-[(2,3,4-trimethoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O6/c1-17-14(19)9(13(18)16-15(17)20)7-8-5-6-10(21-2)12(23-4)11(8)22-3/h5-7H,1-4H3,(H,16,18,20)/b9-7+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRFVHWRIIWFVKS-VQHVLOKHSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C(=CC2=C(C(=C(C=C2)OC)OC)OC)C(=O)NC1=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=O)/C(=C/C2=C(C(=C(C=C2)OC)OC)OC)/C(=O)NC1=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5E)-1-methyl-5-[(2,3,4-trimethoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![ethyl {[4-(4-chlorophenyl)-1,3-thiazol-2-yl]amino}(oxo)acetate](/img/structure/B4623933.png)
![1-[(1-benzoyl-4-piperidinyl)carbonyl]-2-ethylpiperidine](/img/structure/B4623939.png)
![1-(2-chlorophenyl)-4-[(5-ethoxy-2,4-dimethylphenyl)sulfonyl]piperazine](/img/structure/B4623956.png)
![1-[4-(4-butoxy-3-methoxyphenyl)-6-phenyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinyl]ethanone](/img/structure/B4623964.png)

![3-[3-(1H-imidazol-1-yl)propyl]-5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4623983.png)
![N-(2-methoxybenzyl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]ethanamine hydrochloride](/img/structure/B4623990.png)
![ethyl 2-[({1-[(1,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-3-piperidinyl}carbonyl)amino]-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B4623994.png)

![methyl 3-chloro-6-{[(2-{5-[(2,3-dihydro-1H-inden-5-yloxy)methyl]-2-furoyl}hydrazino)carbonothioyl]amino}-1-benzothiophene-2-carboxylate](/img/structure/B4624000.png)
![5,6-dimethyl-2-[(4-methylbenzyl)thio]-3-(3-pyridinylmethyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4624009.png)
![2-{[4-allyl-5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B4624013.png)